Cas no 921817-34-7 (N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide)

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide is a structurally complex organic compound featuring a benzoxazepine core fused with a naphthalene carboxamide moiety. This compound exhibits potential as an intermediate or active pharmaceutical ingredient (API) due to its unique heterocyclic framework, which may confer specific binding properties in medicinal chemistry applications. The presence of the dimethyl and oxo groups enhances its stability and reactivity profile, making it suitable for further derivatization. Its well-defined molecular structure allows for precise characterization and reproducibility in synthetic processes. Researchers may explore its utility in drug discovery, particularly in targeting receptors or enzymes where rigid, polycyclic architectures are advantageous.
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide structure
921817-34-7 structure
Product Name:N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide
CAS No:921817-34-7
MF:C22H20N2O3
MW:360.405805587769
CID:6242342
PubChem ID:40887773
Update Time:2025-06-08

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide
    • F2262-0595
    • AKOS024633540
    • 921817-34-7
    • N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide
    • N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide
    • Inchi: 1S/C22H20N2O3/c1-22(2)13-27-19-11-10-15(12-18(19)24-21(22)26)23-20(25)17-9-5-7-14-6-3-4-8-16(14)17/h3-12H,13H2,1-2H3,(H,23,25)(H,24,26)
    • InChI Key: SADJSQPLXRWLOQ-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(=CC=2NC(C(C)(C)C1)=O)NC(C1=CC=CC2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 360.14739250g/mol
  • Monoisotopic Mass: 360.14739250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 576
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 67.4Ų

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide Pricemore >>

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Additional information on N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide

N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide: A Comprehensive Overview

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide (CAS No. 921817-34-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoxazepines and is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical structure, synthesis methods, pharmacological properties, and recent advancements in the study of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide.

Chemical Structure and Synthesis:

The chemical structure of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide is defined by its core benzoxazepine ring system fused with a naphthalene moiety. The presence of the dimethyl and oxo groups on the benzoxazepine ring imparts unique electronic and steric properties to the molecule. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as naphthyl carboxylic acid and substituted benzoxazepines.

One of the most common synthetic routes involves the coupling of 1-naphthoyl chloride with 7-amino-3,3-dimethyl-4(5H)-benzoxazepinone in the presence of a base such as triethylamine. This reaction yields N-(3,3-dimethyl-4(5H)-benzoxazepinon)-1-naphthamide as a key intermediate. Further optimization of reaction conditions and purification techniques can significantly enhance the yield and purity of the final product.

Pharmacological Properties:

N-(3,3-dimethyl-4(5H)-benzoxazepinon)-1-naphthamide has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its activity as a modulator of various biological targets. Recent research has shown that this compound exhibits potent anti-inflammatory and analgesic properties. Studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models.

Additionally, N-(3,3-dimethyl-4(5H)-benzoxazepinon)-1-naphthamide has shown promising results in neurodegenerative disease models. It has been reported to exhibit neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. These findings suggest that this compound could be a valuable candidate for the development of novel treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Clinical Trials and Therapeutic Potential:

The therapeutic potential of N-(3,3-dimethyl-4(5H)-benzoxazepinon)-1-naphthamide has led to several clinical trials aimed at evaluating its safety and efficacy in human subjects. Early-phase clinical trials have shown that this compound is well-tolerated with minimal side effects. Preliminary results from phase II trials have indicated significant improvements in pain management and reduction in inflammatory markers in patients with chronic pain conditions.

Furthermore, ongoing research is exploring the use of N-(3,3-dimethyl-4(5H)-benzoxazepinon)-1-naphthamide in combination with other therapeutic agents to enhance its efficacy. For instance, combination therapy with nonsteroidal anti-inflammatory drugs (NSAIDs) has shown synergistic effects in reducing inflammation and pain without increasing adverse reactions.

Current Research Trends:

The field of medicinal chemistry is continuously evolving, and recent advancements have shed light on new avenues for optimizing the properties of N-(3,3-dimethyl-4(5H)-benzoxazepinon)-1-naphthamide. One area of focus is the development of prodrugs that can improve bioavailability and reduce metabolic degradation. Researchers are also investigating structural modifications to enhance selectivity towards specific biological targets while minimizing off-target effects.

In addition to its therapeutic applications, N-(3,3-dimethyl-4(5H)-benzoxazepinon)-1-naphthamide has been explored for its potential use in diagnostic imaging. Studies have shown that certain derivatives of this compound can serve as effective contrast agents for magnetic resonance imaging (MRI) due to their ability to cross the blood-brain barrier and accumulate in specific tissues.

Conclusion:

N-(3,3-dimethyl-4(5H)-benzoxazepinon)-1-naphthamide (CAS No. 921817-34-7) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.

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